REACTION_CXSMILES
|
[CH2:1]([CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH2:5][CH2:4]1)[CH3:2].OS(O)(=O)=O.[N:18]1C2C(=CC=CC=2)C=CC=1.[N+]([O-])(O)=O.C([O-])(O)=O.[Na+].[OH-].[Na+]>O.[Pd].CCOC(C)=O.CCO>[NH2:18][C:9]1[CH:8]=[C:7]2[C:12]([CH:3]([CH2:1][CH3:2])[CH2:4][CH2:5][NH:6]2)=[CH:11][CH:10]=1 |f:4.5,6.7,10.11|
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1CCNC2=CC=CC=C12
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
85 μL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
EtOAc EtOH
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was warmed to rt
|
Type
|
TEMPERATURE
|
Details
|
cooled again to -10° C.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured
|
Type
|
EXTRACTION
|
Details
|
This aqueous phase was extracted with EtOAc (3×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a dark red oil
|
Type
|
CUSTOM
|
Details
|
The vessel was evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen three times
|
Type
|
STIRRING
|
Details
|
stirred under an atmosphere of hydrogen for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (silica gel, CH2Cl2 /methanol, 9:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C(CCNC2=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |